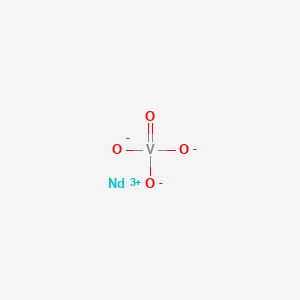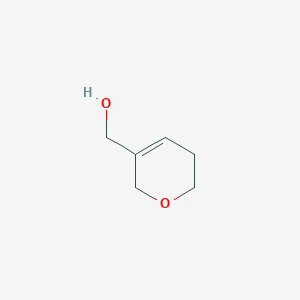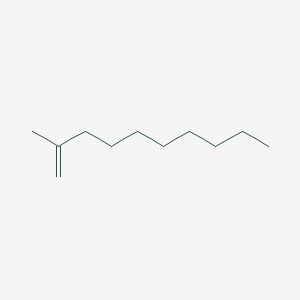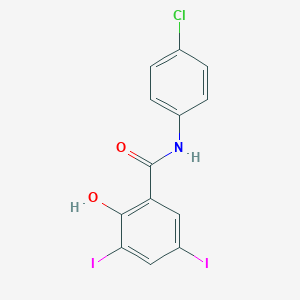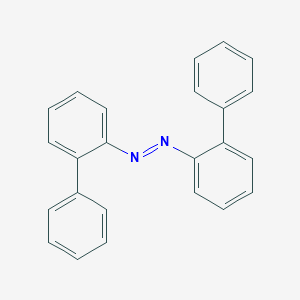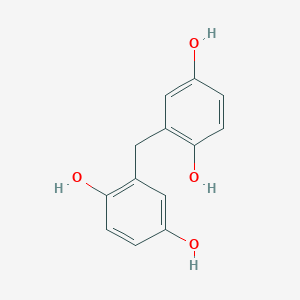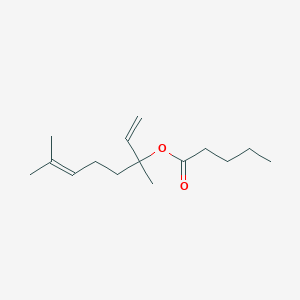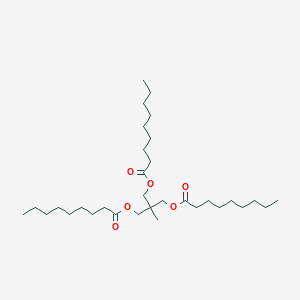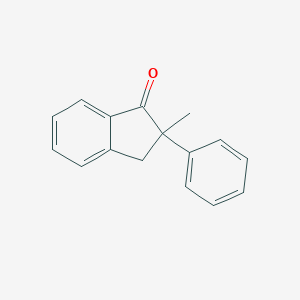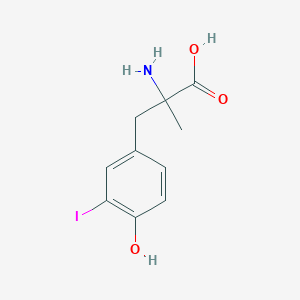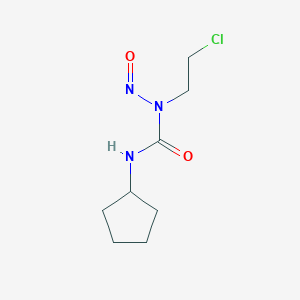
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea (CCNU) is a potent chemotherapeutic agent used in the treatment of various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. It belongs to the class of nitrosoureas, which are known for their ability to cross the blood-brain barrier and penetrate the central nervous system. CCNU has been widely used in clinical practice for over 40 years, and its efficacy and safety have been extensively studied.
Mecanismo De Acción
Although the mechanism of action of 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea is well understood, there is still much to be learned about its effects on different types of cancer cells. Future research could focus on elucidating the specific mechanisms by which 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea induces cell death in different types of cancer cells.
4. Drug delivery: 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea can cross the blood-brain barrier and penetrate the central nervous system, making it effective in the treatment of brain tumors. Future research could focus on developing more efficient drug delivery methods for 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea, improving its efficacy in the treatment of brain tumors.
In conclusion, 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea is a potent chemotherapeutic agent that has been extensively studied for its anticancer properties. Its mechanism of action involves alkylating DNA and inhibiting DNA replication, leading to cell death in cancer cells. 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been used in the treatment of various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. Future research could focus on identifying the optimal combination therapy, developing targeted therapies, elucidating the specific mechanisms of action, and improving drug delivery methods for 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea.
Efectos Bioquímicos Y Fisiológicos
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been shown to induce DNA damage and inhibit DNA replication, leading to cell death in cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea can cross the blood-brain barrier and penetrate the central nervous system, making it effective in the treatment of brain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea is a potent chemotherapeutic agent that has been extensively studied for its anticancer properties. It has been used in the treatment of various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. However, 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has some limitations in lab experiments, including its toxicity and potential side effects. It can also induce DNA damage in normal cells, leading to potential long-term effects.
Direcciones Futuras
1. Combination therapy: 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been used in combination with other chemotherapeutic agents to enhance their efficacy. Future research could focus on identifying the optimal combination therapy for different types of cancer.
2. Targeted therapy: 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been shown to induce DNA damage in normal cells, leading to potential long-term effects. Future research could focus on developing targeted therapies that selectively target cancer cells, minimizing the potential side effects of 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea.
3.
Métodos De Síntesis
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea is synthesized by the reaction of 1-(2-chloroethyl)-3-cyclopentylurea with sodium nitrite in the presence of acetic acid. The reaction yields 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea as a yellow crystalline solid, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been extensively studied for its anticancer properties. It has been shown to induce DNA damage and inhibit DNA replication, leading to cell death in cancer cells. 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been used in the treatment of various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. It has also been used in combination with other chemotherapeutic agents to enhance their efficacy.
Propiedades
Número CAS |
13909-03-0 |
|---|---|
Nombre del producto |
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea |
Fórmula molecular |
C8H14ClN3O2 |
Peso molecular |
219.67 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-cyclopentyl-1-nitrosourea |
InChI |
InChI=1S/C8H14ClN3O2/c9-5-6-12(11-14)8(13)10-7-3-1-2-4-7/h7H,1-6H2,(H,10,13) |
Clave InChI |
XZGYNWBIAGZROB-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)N(CCCl)N=O |
SMILES canónico |
C1CCC(C1)NC(=O)N(CCCl)N=O |
Otros números CAS |
13909-03-0 |
Sinónimos |
1-(2-chloroethyl)-3-cyclopentyl-1-nitroso-urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



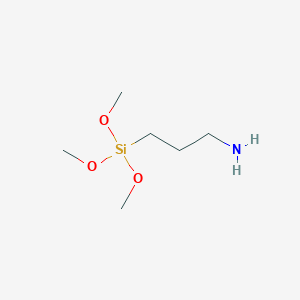
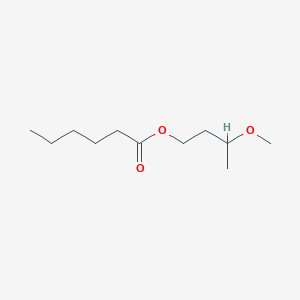
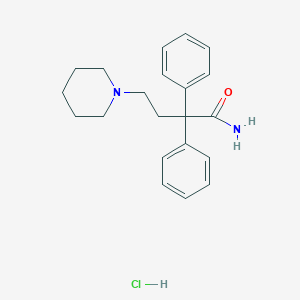
![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)
